molecular formula C11H16N2O2 B12098518 Poly(isophorone diisocyanate) CAS No. 53880-05-0

Poly(isophorone diisocyanate)

Cat. No.: B12098518
CAS No.: 53880-05-0
M. Wt: 208.26 g/mol
InChI Key: XIIHTVOIRWYVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Biological Activity

Poly(isophorone diisocyanate) (PIDI) is a polymer derived from isophorone diisocyanate (IPDI), an aliphatic diisocyanate known for its unique properties in the synthesis of polyurethane materials. This article explores the biological activity of PIDI, including its toxicity, biocompatibility, and potential applications in biomedical fields.

PIDI is synthesized from IPDI, which features two distinct isocyanate groups with differing reactivities. This asymmetry allows for controlled polymerization and the formation of materials with specific mechanical and thermal properties. The reactivity of the isocyanate groups can be influenced by various catalysts, such as dibutyltin dilaurate (DBTDL) and 1,4-diazabicyclo(2.2.2)octane (DABCO), which have been shown to enhance the polymerization process by selectively activating one of the isocyanate groups over the other .

Toxicological Profile

The biological activity of PIDI must be understood in the context of its toxicity. Diisocyanates, including IPDI, are known to be highly reactive and can pose significant health risks upon exposure. Studies indicate that inhalation of diisocyanates can lead to pulmonary toxicity at low exposure levels, with adverse effects observed in animal models at concentrations as low as 0.005 mg/L .

Table 1: Toxicity Data for Isocyanates

CompoundToxicity Level (mg/L)Observed Effects
IPDI<0.005Respiratory tract irritation
Hexamethylene Diisocyanate (HDI)0.002 - 0.026Pulmonary toxicity
Toluene Diisocyanate (TDI)Not specifiedCarcinogenic potential in rodent studies

Biocompatibility Studies

Recent research has focused on the biocompatibility of PIDI-based materials in biomedical applications. A study examining the hemolytic activity of PIDI formulations found that at concentrations up to 7.5%, these materials exhibited acceptable biocompatibility, indicating minimal hemolysis . Furthermore, PIDI demonstrated significant inhibition of biofilm formation against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 46% .

Case Study: Hemolytic Activity Assessment

In a controlled study assessing hemolytic activity:

  • Methodology : Blood samples were exposed to varying concentrations of PIDI.
  • Results : Hemolysis was measured spectrophotometrically.
  • Findings : The PIDI formulations showed a hemolysis percentage below the critical threshold (5%), indicating good biocompatibility.

Applications in Biomedical Fields

Given its favorable biocompatibility profile, PIDI is being explored for various biomedical applications, including:

  • Drug Delivery Systems : The ability to form stable nanoparticles for targeted drug delivery.
  • Tissue Engineering : Development of scaffolds that promote cell adhesion and proliferation.
  • Coatings for Medical Devices : Providing antimicrobial properties while ensuring compatibility with biological tissues.

Properties

CAS No.

53880-05-0

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1,5-diisocyanato-1,3,3-trimethylcyclohexane

InChI

InChI=1S/C11H16N2O2/c1-10(2)4-9(12-7-14)5-11(3,6-10)13-8-15/h9H,4-6H2,1-3H3

InChI Key

XIIHTVOIRWYVJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)N=C=O)N=C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.